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molecular formula C9H8N2O2 B8555383 5-Nitro-2-prop-1-ynyl-phenylamine

5-Nitro-2-prop-1-ynyl-phenylamine

Cat. No. B8555383
M. Wt: 176.17 g/mol
InChI Key: UBSRIRXDWRNDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932284B2

Procedure details

Stir a mixture of 2-bromo-5-nitroaniline 16 (2.81 g, 12.95 mmol), dichlorobis(triphenylphospine) palladium (II) (0.45 g, 0.65 mmol), and copper (I) iodide (0.12 g, 0.65 mmol) in anhydrous acetonitrile (10 mL) under inert atmosphere. Saturate the mixture with propyne gas, then add triethyl amine (3.6 mL, 25.90 mmol), seal the vessel, and stir at ambient temperature 14 hours. Concentrate the mixture in vacuo, suspend in 100 mL diethylether, add celite, and filter. Concentrate the filtrate in vacuo and chromatograph the residue over silica gel, eluting with hexanes/ethyl acetate (9:1 v/v) to afford the title compound, 1.75 g (76%). LRMS (API ES+)=177.0 (M+H).
Quantity
2.81 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphospine) palladium (II)
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].C(N([CH2:17][CH3:18])CC)C.[C:19](#N)C>[Cu]I>[N+:9]([C:6]1[CH:7]=[CH:8][C:2]([C:19]#[C:17][CH3:18])=[C:3]([NH2:4])[CH:5]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
2.81 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
dichlorobis(triphenylphospine) palladium (II)
Quantity
0.45 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)#N
Name
copper (I) iodide
Quantity
0.12 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Saturate the mixture with propyne gas
STIRRING
Type
STIRRING
Details
stir at ambient temperature 14 hours
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture in vacuo
ADDITION
Type
ADDITION
Details
add celite
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo and chromatograph the residue over silica gel
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (9:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)N)C#CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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